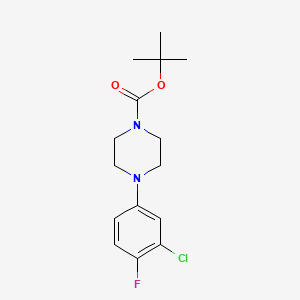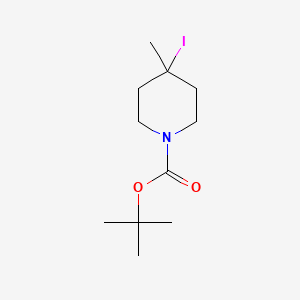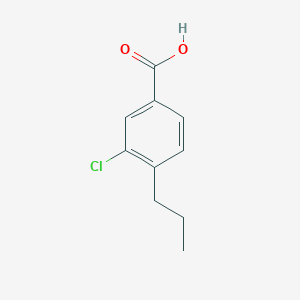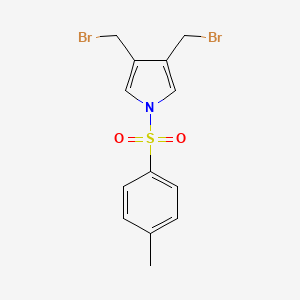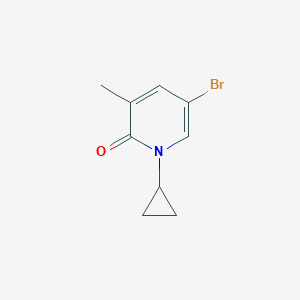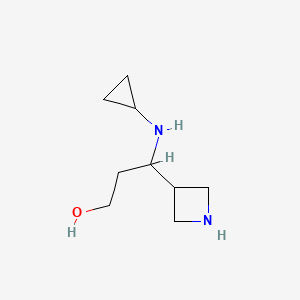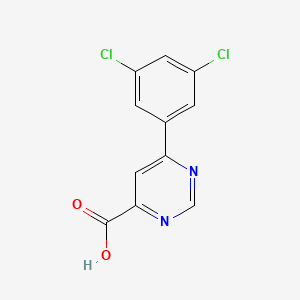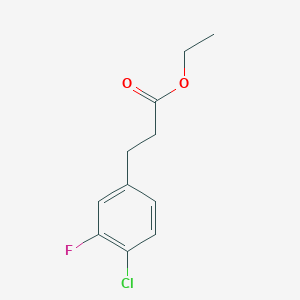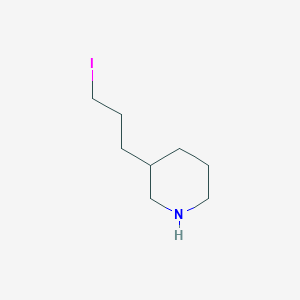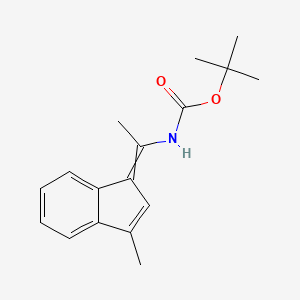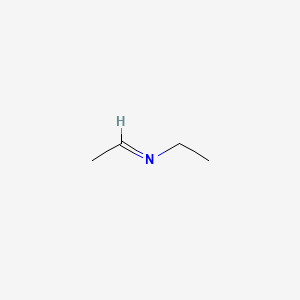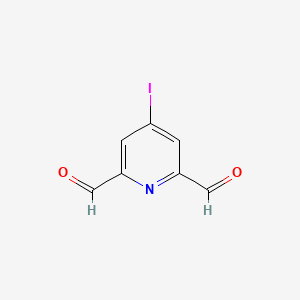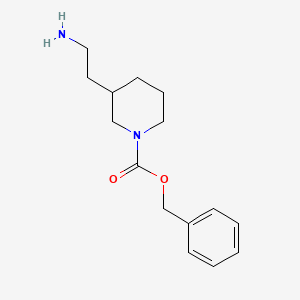
Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate is a chemical compound with a molecular formula of C14H20N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate. One common method includes the following steps:
Starting Material: The process begins with the preparation of 3-(2-aminoethyl)piperidine.
Reaction with Benzyl Chloroformate: The 3-(2-aminoethyl)piperidine is then reacted with benzyl chloroformate in the presence of a base such as sodium bicarbonate (NaHCO3) in a solvent like tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
科学的研究の応用
Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial products
作用機序
The mechanism of action of Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction pathways .
類似化合物との比較
1-(2-Aminoethyl)piperidine: A related compound with similar structural features but different functional groups.
Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate: Another derivative with a piperazine ring instead of piperidine.
Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate: A compound with an azido group, offering different reactivity and applications.
Uniqueness: Benzyl 3-(2-aminoethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its benzyl ester moiety and piperidine ring make it a versatile intermediate in synthetic chemistry and a valuable tool in medicinal research.
特性
分子式 |
C15H22N2O2 |
|---|---|
分子量 |
262.35 g/mol |
IUPAC名 |
benzyl 3-(2-aminoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c16-9-8-13-7-4-10-17(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12,16H2 |
InChIキー |
CEIRXDLTBFIZPM-UHFFFAOYSA-N |
正規SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


